Enhanced Lipophilicity (logP) of the 5-Ethoxy Benzimidazole Core vs. Unsubstituted Benzimidazole Core
The 5-ethoxy substituent on the benzimidazole ring increases logP compared to the unsubstituted benzimidazole analog. While no direct measured logP is publicly available for this specific compound, the structurally analogous 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibits a logP of 3.707 and logD (pH 7.4) of 3.7062 as reported by ChemDiv . This represents a substantial increase over the predicted logP of ~2.0–2.5 for the 5-unsubstituted benzimidazole analog 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9), based on the calculated contribution of the ethoxy fragment (ΔlogP ≈ +0.8–1.2 log units) . The enhanced lipophilicity of the 5-ethoxy derivative may influence membrane permeability and distribution volume, rendering it functionally non-interchangeable with the 5-unsubstituted compound.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP ≈ 3.5–3.9 (inferred from analog with logP 3.707; ChemDiv) |
| Comparator Or Baseline | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9); predicted logP ≈ 2.0–2.5 |
| Quantified Difference | ΔlogP ≈ +1.0–1.7 log units favoring the 5-ethoxy compound over the 5-unsubstituted analog |
| Conditions | Computed logP/logD values (ChemDiv database; fragment-based prediction) |
Why This Matters
Higher lipophilicity impacts membrane permeability and metabolic partitioning, which are critical factors in designing cell-based assays and interpreting biological activity data; procurement of the incorrect analog (with or without the ethoxy group) can lead to inconsistent permeability and potency profiles.
